molecular formula C8H14N4O2 B13514320 tert-butyl2-(4-amino-2H-1,2,3-triazol-2-yl)acetate

tert-butyl2-(4-amino-2H-1,2,3-triazol-2-yl)acetate

Cat. No.: B13514320
M. Wt: 198.22 g/mol
InChI Key: YBHKHDGKBNOIPD-UHFFFAOYSA-N
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Description

tert-butyl2-(4-amino-2H-1,2,3-triazol-2-yl)acetate (CAS: 2166811-84-1) is a triazole-based organic compound with the molecular formula C₈H₁₄N₄O₂ and a molecular weight of 198.22 g/mol . Its structure features a 1,2,3-triazole ring substituted with an amino group at the 4-position and a tert-butyl ester moiety linked via an acetoxy group. The SMILES notation is O=C(OC(C)(C)C)Cn1ncc(n1)N, highlighting the tert-butyl ester (OC(C)(C)C) and the 4-amino-triazole core .

Commercial availability is confirmed via suppliers like Aaron Chemicals LLC, with prices ranging from $626 (50 mg) to $6,576 (5 g) .

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

tert-butyl 2-(4-aminotriazol-2-yl)acetate

InChI

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)5-12-10-4-6(9)11-12/h4H,5H2,1-3H3,(H2,9,11)

InChI Key

YBHKHDGKBNOIPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1N=CC(=N1)N

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions: The synthesis typically involves copper-catalyzed click chemistry, where an azide and an alkyne react to form the triazole ring. Specific conditions may vary based on the synthetic route chosen.

    Industrial Production: While BTTAA is not widely produced industrially, its water solubility and compatibility with biological systems make it valuable for research and applications.

  • Chemical Reactions Analysis

      Reactions: BTTAA participates in click chemistry reactions, specifically the CuAAC reaction. It undergoes cycloaddition with azides to form triazole linkages.

      Common Reagents and Conditions: Key reagents include copper(I) salts (such as copper sulfate), azides (e.g., sodium azide), and alkynes (e.g., terminal alkynes). The reaction is typically carried out in aqueous or organic solvents.

      Major Products: The primary product is the triazole-linked BTTAA, which can be further functionalized for specific applications.

  • Scientific Research Applications

      Chemistry: BTTAA is used for bioconjugation, labeling, and imaging due to its water solubility and biocompatibility.

      Biology: Researchers employ BTTAA for site-specific labeling of biomolecules, including proteins, nucleic acids, and carbohydrates.

      Medicine: BTTAA-based probes enable targeted drug delivery and imaging in living systems.

      Industry: While not directly used in large-scale industrial processes, BTTAA’s properties contribute to the development of novel materials and diagnostics.

  • Mechanism of Action

    • BTTAA’s mechanism lies in its ability to form stable triazole linkages. It facilitates bioorthogonal reactions without interfering with cellular processes.
    • Molecular targets and pathways depend on the specific application (e.g., protein labeling, drug delivery).
  • Comparison with Similar Compounds

    Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate

    • Molecular Formula : C₅H₈N₄O₂
    • Molecular Weight : 156.14 g/mol
    • Key Differences: Replaces the tert-butyl group with a methyl ester, reducing steric bulk and lipophilicity. This likely enhances aqueous solubility compared to the tert-butyl analogue but may reduce membrane permeability. No CCS or biological data are reported .

    Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate

    • Molecular Formula : C₁₈H₂₂N₃O₃ (inferred from structure)
    • Key Differences : Incorporates a phenyl group at the 4-position and a 3-methylbutyl substituent at the 1-position of the triazole, along with a ketone-functionalized ethyl ester. Such substitutions are associated with diverse biological activities (e.g., antibacterial, antifungal) due to enhanced π-π interactions and hydrophobic binding .

    Substituent Variations on the Triazole Ring

    tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate

    • Molecular Formula : C₈H₁₂Br₂N₄O₂ (inferred)
    • Key Differences: Substitutes the 1,2,3-triazole with a 1,2,4-triazole ring and bromine atoms at the 3- and 5-positions.

    tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate

    • Key Differences : Features a spirocyclic diamine system instead of a triazole. This introduces conformational rigidity and basic nitrogen centers, which could enhance binding to biological targets like enzymes or receptors .

    Physicochemical and Spectroscopic Properties

    Compound Molecular Weight (g/mol) CCS (Ų, [M+H]⁺) Key Functional Groups
    tert-butyl2-(4-amino-2H-1,2,3-triazol-2-yl)acetate 198.22 145.9 4-amino-triazole, tert-butyl
    Methyl analogue 156.14 N/A Methyl ester
    Ethyl derivative with phenyl ~325 (estimated) N/A Phenyl, ketone, ethyl ester
    Dibromo-1,2,4-triazole analogue ~360 (estimated) N/A Bromine, 1,2,4-triazole
    • CCS Analysis : The tert-butyl compound’s CCS value (145.9 Ų) reflects its moderate size and compactness compared to bulkier analogues. The absence of CCS data for other compounds limits direct comparisons .
    • Mass Spectrometry : The main compound’s [M+H]⁺ peak at m/z 199.1 aligns with its molecular weight, while derivatives like the dibromo analogue would exhibit higher m/z values due to bromine’s isotopic signature .

    Biological Activity

    tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. The triazole ring structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparison with related compounds.

    The synthesis of tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-amino-1,2,3-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate product formation.

    The biological activity of tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate can be attributed to its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it an effective ligand in various biochemical processes. Notably, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

    Therapeutic Applications

    The compound has shown potential in several therapeutic areas:

    • Antifungal Activity : The triazole moiety is a common pharmacophore in many antifungal agents. Compounds containing triazole rings are known to inhibit fungal cytochrome P450 enzymes, leading to impaired ergosterol synthesis.
    • Anticancer Potential : Preliminary studies suggest that derivatives of triazole compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
    • Antibacterial Properties : Research indicates that triazole derivatives may possess antibacterial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

    Comparative Analysis

    A comparative analysis with similar compounds highlights the unique properties of tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate:

    CompoundFunctional GroupBiological ActivityNotable Properties
    tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetateAmino groupAntifungal, AnticancerEnhanced reactivity due to amino group
    tert-butyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetateNitro groupLimited antibacterialLess reactive than amino derivative
    tert-butyl 2-(4-hydroxy-2H-1,2,3-triazol-2-yl)acetateHydroxy groupAntioxidantExhibits antioxidant properties

    The presence of the amino group in tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate enhances its reactivity and allows for further derivatization compared to its nitro and hydroxy counterparts.

    Case Studies

    Several studies have explored the biological effects of triazole derivatives:

    • Cancer Cell Studies : A study demonstrated that triazole derivatives could inhibit growth in various cancer cell lines by inducing apoptosis and modulating signaling pathways involved in cell survival .
    • Antifungal Efficacy : Research on antifungal activity showed that triazole-containing compounds effectively inhibited the growth of Candida species by targeting ergosterol biosynthesis pathways .

    Q & A

    Basic: What synthetic routes are commonly employed to prepare tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate?

    Methodological Answer:
    The synthesis typically involves alkylation of 4-amino-1,2,3-triazole with tert-butyl bromoacetate under mild basic conditions. Key steps include:

    • Reagent Ratios: Use a 1:1 molar ratio of triazole to tert-butyl bromoacetate with excess Na₂CO₃ (1.5–2 equiv) to neutralize HBr byproducts .
    • Solvent System: Acetone or DMF at 35–50°C for 3–5 days to ensure completion .
    • Purification: Flash column chromatography (ethyl acetate/hexanes gradient) isolates the product. Monitor by TLC (Rf ~0.3–0.4 in 10% EtOAc/hexanes).

    Example Reaction Conditions:

    ReagentQuantity (mmol)Role
    4-Amino-triazole78.5Nucleophile
    tert-Butyl bromoacetate80.0Electrophile
    Na₂CO₃108Base

    Advanced: How can regioselectivity in triazole alkylation be controlled during synthesis?

    Methodological Answer:
    Regioselectivity between 1H- and 2H-triazole isomers depends on steric and electronic factors:

    • Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor N2-alkylation (2H-isomer) due to better stabilization of transition states .
    • Catalytic Additives: Cu(I) catalysts (e.g., CuBr) promote click chemistry-like regioselectivity but require azide precursors.
    • Protecting Groups: Introducing temporary protecting groups (e.g., Boc on the amino group) can direct alkylation to the desired nitrogen .

    Basic: What analytical techniques validate the structure and purity of this compound?

    Methodological Answer:

    • NMR Spectroscopy: ¹H NMR (CDCl₃) shows characteristic peaks:
      • Triazole protons: δ 7.69–7.75 (s, 2H) .
      • tert-Butyl group: δ 1.28 (s, 9H).
    • Elemental Analysis: Confirm C, H, N content (e.g., C: ~50%, H: ~6.5%, N: ~24%) .
    • HPLC-DAD: Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase; retention time ~8–10 min .

    Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

    Methodological Answer:

    • Data Collection: Use high-resolution (<1.0 Å) single-crystal data.
    • Software: Refine with SHELXL (e.g., anisotropic displacement parameters for non-H atoms) .
    • Challenges: Address twinning via TWIN/BASF commands in SHELXL for overlapping reflections .

    Example Refinement Table:

    ParameterValue
    R1 (I > 2σ)<0.05
    wR2 (all data)<0.12
    CCDC DepositionRequired

    Basic: How does the tert-butyl ester influence stability during reactions?

    Methodological Answer:
    The tert-butyl group enhances steric protection against nucleophilic attack but is labile under strong acids:

    • Acidic Cleavage: Use TFA in CH₂Cl₂ (5 h, RT) for deprotection, yielding the carboxylic acid .
    • Stability Testing: Monitor degradation via TLC or LC-MS under varying pH (1–14) and temperatures (25–60°C).

    Advanced: What computational strategies predict biological activity of this compound?

    Methodological Answer:

    • Docking Studies: Use AutoDock Vina to model binding to target enzymes (e.g., HIF prolyl-hydroxylases). Align triazole with active-site metal ions (Fe²⁺) .
    • MD Simulations: Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD (<2.0 Å indicates stable docking) .

    Basic: How to optimize reaction yields in large-scale synthesis?

    Methodological Answer:

    • Catalyst Screening: Test K₂CO₃ vs. Cs₂CO₃ for improved base efficiency.
    • Solvent-Free Conditions: Microwave-assisted synthesis (100 W, 80°C, 2 h) reduces reaction time .
    • Workflow: Scale-up using continuous flow reactors for consistent mixing and temperature control.

    Advanced: How to resolve conflicting NMR data for triazole protons?

    Methodological Answer:

    • Variable Temperature NMR: Perform at −20°C to 60°C to identify dynamic processes (e.g., tautomerism).
    • 2D Experiments: Use HSQC and NOESY to assign overlapping signals. For example, NOE between triazole and acetate protons confirms spatial proximity .

    Basic: What are the key safety considerations when handling this compound?

    Methodological Answer:

    • Toxicity Data: Limited available; assume irritant properties. Use fume hoods and PPE (gloves, goggles).
    • Waste Disposal: Hydrolyze ester groups with NaOH/EtOH before disposal to reduce environmental persistence.

    Advanced: How to design derivatives for enhanced pharmacokinetic properties?

    Methodological Answer:

    • Bioisosteric Replacement: Substitute tert-butyl with cyclopropane ester to improve metabolic stability.
    • LogP Optimization: Introduce polar groups (e.g., -OH, -NH₂) via Suzuki coupling to reduce hydrophobicity .
    • In Vivo Testing: Administer derivatives (10 mg/kg, IP) in murine models; measure plasma half-life via LC-MS/MS.

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